1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12F6O2 |
|---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H12F6O2/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)12(11(21)22)3-1-2-4-12/h5-7H,1-4H2,(H,21,22) |
InChI Key |
ATJVRZUWIFGHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials and Intermediate Synthesis
The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxylic acid relies on two critical intermediates: 3,5-bis(trifluoromethyl)bromobenzene and cyclopentanecarboxylic acid derivatives .
Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene
This intermediate is prepared via regioselective bromination of 1,3-bis(trifluoromethyl)benzene using N,N′-dibromo-5,5-dimethylhydantoin (DBDMH) in a mixed solvent system of glacial acetic acid and 96% sulfuric acid (1:1.5 v/v). Key parameters include:
- Temperature control : Maintaining the reaction at 45°C ensures optimal regioselectivity, minimizing the formation of dibrominated byproducts (e.g., 1,2-dibromo-3,5-bis(trifluoromethyl)benzene).
- Stirring rate : Rapid mechanical stirring enhances solubilization of the starting material, reducing reaction heterogeneity.
- Workup : Quenching the reaction in cold water followed by washing with 5 N NaOH yields 3,5-bis(trifluoromethyl)bromobenzene with ~97.4% purity and 2.6% isomeric impurities.
Cyclopentane Ring Formation Strategies
Friedel-Crafts Alkylation
A common approach involves Friedel-Crafts alkylation using cyclopentanecarbonyl chloride and 3,5-bis(trifluoromethyl)bromobenzene. However, the electron-withdrawing trifluoromethyl groups deactivate the aromatic ring, necessitating Lewis acid catalysts such as AlCl₃ or FeCl₃.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C (to minimize side reactions) |
| Yield | 58–62% |
This method often requires subsequent hydrolysis to convert the ketone intermediate to the carboxylic acid.
Carboxylic Acid Functionalization
Oxidation of Alcohol Intermediates
The carboxylic acid group is introduced via oxidation of a primary alcohol intermediate. Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions are commonly used:
$$ \text{Cyclopentane-CH}2\text{OH} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}4} \text{Cyclopentane-COOH} $$
Yield Data:
| Oxidizing Agent | Temperature | Yield |
|---|---|---|
| KMnO₄ | 80°C | 75% |
| Jones reagent | 0°C | 68% |
Scalability and Industrial Considerations
Large-Scale Bromination
The bromination process described in US6255545B1 is scalable to multi-kilogram batches, with the following adjustments:
- Solvent ratio : Increased acetic acid (2:1 v/v) improves mixing efficiency.
- Temperature gradient : Gradual cooling from 50°C to 25°C during workup reduces emulsification.
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize acridine-based photocatalysts under blue LED light (λ = 400 nm) to mediate C–H functionalization, enabling direct coupling of cyclopentanecarboxylic acid with 3,5-bis(trifluoromethyl)benzene derivatives.
Advantages:
- Avoids pre-functionalized intermediates.
- Yields up to 80% in gram-scale reactions.
Chemical Reactions Analysis
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1-[3,5-bis(trifluoromethyl)phenyl]cyclopentanol using reducing agents such as sodium borohydride.
Oxidation: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where common reagents include halides and organometallic compounds.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that 1-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxylic acid may exhibit anti-inflammatory and analgesic effects. The trifluoromethyl groups are known to enhance the pharmacological properties of compounds, potentially leading to improved efficacy in therapeutic applications. Further investigation into its specific interactions with biological targets is necessary to elucidate its full pharmacological profile.
Inhibition of Biological Pathways
Research has shown that derivatives of this compound can act as inhibitors of critical biological pathways. For instance, a related compound was identified as a novel inhibitor of the NF-κB signaling pathway, which is significant in cancer research . These findings suggest that the compound may have potential as a therapeutic agent in oncology.
Reactivity and Functionalization
The chemical structure of this compound allows for various chemical reactions:
- Electrophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl groups facilitate electrophilic aromatic substitution reactions.
- Nucleophilic Substitution: The carboxylic acid functionality enables nucleophilic substitutions, making it versatile for further modifications.
- Esterification and Amidation: The acid can be easily converted into esters or amides, expanding its utility in synthetic applications.
Development of Advanced Materials
The unique properties of this compound make it suitable for developing advanced materials. Its high lipophilicity can enhance the performance of polymers and coatings, particularly in environments requiring chemical resistance or stability at elevated temperatures.
Case Study 1: Synthesis and Characterization
A study demonstrated the synthesis of this compound through various methods, including direct carboxylation techniques. Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the compound.
In vitro studies assessed the anti-inflammatory effects of the compound using human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can inhibit or activate specific enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Table 1: Comparative Structural Features
| Compound Name | CAS Number | Core Structure | Aromatic Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid | N/A | Cyclopentane | 3,5-Bis(trifluoromethyl)phenyl | C₁₄H₁₂F₆O₂ | 350.24 |
| 1-(3,5-Dichlorophenyl)cyclopropanecarboxylic Acid | 1541027-06-8 | Cyclopropane | 3,5-Dichlorophenyl | C₁₀H₈Cl₂O₂ | 231.08 |
| 1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid | SY226632 | Cyclopentane | 2-(Trifluoromethyl)phenyl | C₁₃H₁₃F₃O₂ | 270.24 |
| (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 | Ethanol | 3,5-Bis(trifluoromethyl)phenyl | C₁₀H₈F₆O | 282.16 |
| 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid | 1314722-37-6 | Cyclopropane | 4-Chloro-3-fluorophenyl | C₁₀H₇ClF₃O₂ | 242.61 |
Key Observations :
Core Structure : Cyclopentane derivatives (e.g., the target compound) exhibit greater conformational flexibility compared to cyclopropane analogs (e.g., 1-(3,5-Dichlorophenyl)cyclopropanecarboxylic Acid), which may influence binding kinetics in biological systems .
Substituent Effects: The 3,5-bis(trifluoromethyl)phenyl group in the target compound increases electron-withdrawing properties and lipophilicity (logP ~4.2 estimated), enhancing membrane permeability compared to dichloro or mono-trifluoromethyl analogs .
Functional Groups: Replacement of the carboxylic acid with a hydroxyl group (e.g., (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol) reduces acidity (pKa ~10 vs. ~4 for carboxylic acid), impacting solubility and ionic interactions in drug-receptor binding .
Stability and Handling Considerations
- The trifluoromethyl groups in the target compound enhance thermal stability compared to non-fluorinated analogs. However, the carboxylic acid group necessitates storage under anhydrous conditions to prevent hydrolysis, a requirement shared with analogs like 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid .
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C15H12F6O2
- Molecular Weight : 366.25 g/mol
- CAS Number : 162781-05-7
- Purity : Typically >95% in commercial preparations.
The biological activity of this compound is primarily linked to its effects on various signaling pathways and cellular processes. Notably, it has been studied for its potential role as an inhibitor in the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit the NF-κB pathway, which is often activated during inflammatory responses .
Case Studies
- NF-κB Pathway Inhibition :
-
Cytotoxicity Studies :
- In vitro studies have assessed the cytotoxic effects of similar trifluoromethyl-substituted compounds on cancer cell lines. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%. While direct data on this specific compound is limited, related compounds have shown promising results in reducing viability in various cancer types.
Data Table: Summary of Biological Activities
Research Findings
Recent literature has highlighted the importance of trifluoromethyl groups in enhancing the biological activity of aromatic compounds. The presence of these groups often increases lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
